![molecular formula C18H17FN4O2 B2741371 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093128-36-9](/img/structure/B2741371.png)
1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a fluorophenyl group, a furan ring, a pyrazole ring, and a piperazine ring
科学的研究の応用
Synthesis and Characterization
The synthesis of similar piperazine derivatives involves condensation reactions, with one study focusing on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the importance of molecular structure in determining activity (Sanjeevarayappa et al., 2015).
Another study on piperazine-azole-fluoroquinolone hybrids underlines the significance of combining piperazine with other moieties to enhance antimicrobial activity, demonstrating the compound's potential in drug discovery (Mermer et al., 2019).
Biological Evaluation
Research into novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers has revealed potent bacterial biofilm and MurB enzyme inhibitors, showcasing the therapeutic potential of piperazine derivatives in treating bacterial infections (Mekky & Sanad, 2020).
Studies on piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists highlight the importance of structural modification in enhancing binding affinity and selectivity, which could lead to new treatments for CNS disorders (Strekowski et al., 2016).
Chemical Structure and Properties
- The crystal structure of compounds similar to 1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine has been studied, with findings on intermolecular interactions and molecular architecture contributing to our understanding of how structural features affect biological activity (Loh et al., 2010).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Formation of the piperazine ring: This step might involve the cyclization of an appropriate diamine precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-13-3-5-14(6-4-13)22-7-9-23(10-8-22)18(24)16-12-15(20-21-16)17-2-1-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWCIXJEZSMFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
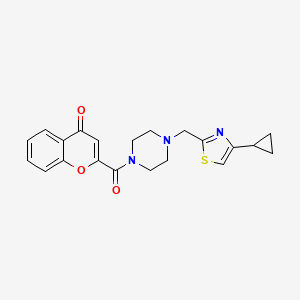
![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)
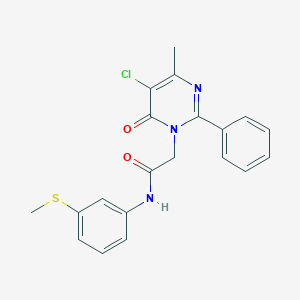
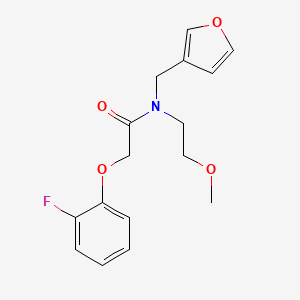
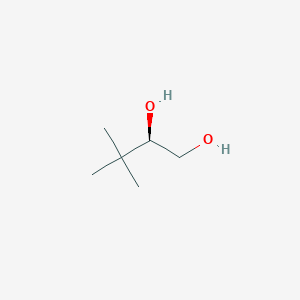
![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2741300.png)
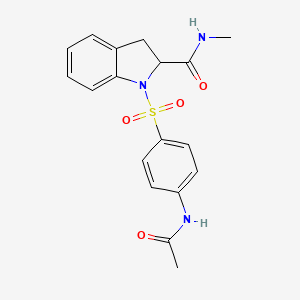
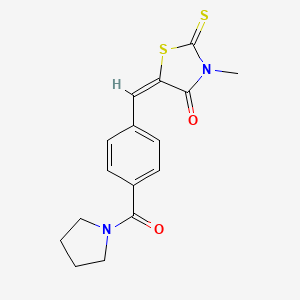
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
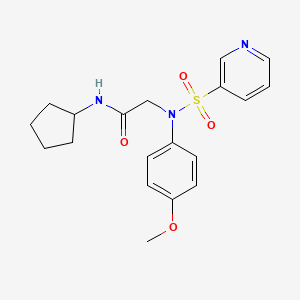
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
